2-(2-Pyridylmethyl)cyclopentanone

Lipophilicity Chromatographic retention Drug-likeness

2-(2-Pyridylmethyl)cyclopentanone (CAS 13640-55-6) is a heterocyclic ketone building block with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol, characterized by a five-membered cyclopentanone ring bearing a 2-pyridylmethyl substituent at the α-position. This regioisomer (ortho-pyridyl) is one of three positional isomers alongside the 3-pyridylmethyl (CAS 13640-52-3) and 4-pyridylmethyl (CAS 13640-53-4) analogs, all sharing identical molecular formulae but differing in the pyridine nitrogen position.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 13640-55-6
Cat. No. B081499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridylmethyl)cyclopentanone
CAS13640-55-6
Synonyms2-(2-Pyridylmethyl)cyclopentanone
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)CC2=CC=CC=N2
InChIInChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2
InChIKeyABDLQHOXOCLUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridylmethyl)cyclopentanone (CAS 13640-55-6): Structural Identity and Baseline for Procurement Evaluation


2-(2-Pyridylmethyl)cyclopentanone (CAS 13640-55-6) is a heterocyclic ketone building block with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol, characterized by a five-membered cyclopentanone ring bearing a 2-pyridylmethyl substituent at the α-position [1]. This regioisomer (ortho-pyridyl) is one of three positional isomers alongside the 3-pyridylmethyl (CAS 13640-52-3) and 4-pyridylmethyl (CAS 13640-53-4) analogs, all sharing identical molecular formulae but differing in the pyridine nitrogen position [2]. The compound is classified as a research chemical and synthetic intermediate, not intended for direct human therapeutic use, and is commercially available from multiple suppliers at standard purities of 95% . Its distinguishing structural feature—the ortho relationship between the pyridine nitrogen and the cyclopentanone carbonyl—confers potential for N,O-bidentate metal coordination that is geometrically inaccessible to the meta and para regioisomers [2].

Why In-Class Substitution of 2-(2-Pyridylmethyl)cyclopentanone (CAS 13640-55-6) Introduces Uncontrolled Variables


The three regioisomers of pyridylmethyl-cyclopentanone (ortho, meta, para) are isosteric and share identical molecular formulae, yet their computed physicochemical and coordination properties diverge in ways that preclude simple interchange. The 2-pyridyl (ortho) isomer exhibits an XLogP3 of 1.4, measurably higher than the 1.3 values reported for both the 3-pyridyl and 4-pyridyl isomers [1], indicating subtle but real differences in lipophilicity that can affect chromatographic retention, membrane partitioning, and biological distribution. More critically, only the ortho isomer presents the pyridine nitrogen in spatial proximity (~2.5–3.0 Å) to the ketone carbonyl, enabling N,O-bidentate chelation of transition metals—a coordination mode that is geometrically forbidden for the meta and para congeners [2]. Substituting one regioisomer for another without verifying these parameters can compromise catalytic performance in metal-mediated transformations, alter binding modes in target engagement studies, and introduce unaccounted variability in ADME predictions. Furthermore, supplier pricing data indicate that the 2-pyridyl isomer commands a significant premium over the more commonly stocked cyclopentanone parent scaffold, reflecting its specialized synthetic accessibility and limited commercial availability [3].

Quantitative Differentiation Evidence: 2-(2-Pyridylmethyl)cyclopentanone vs. Closest Analogs


Computed Lipophilicity (XLogP3): 2-Pyridyl Isomer vs. 3- and 4-Pyridyl Regioisomers

The ortho (2-pyridyl) regioisomer exhibits a computed XLogP3 of 1.4, compared to 1.3 for both the 3-pyridyl (meta) and 4-pyridyl (para) regioisomers [1]. This ΔXLogP3 of +0.1 represents a measurable difference in predicted lipophilicity, despite identical molecular formulae (C₁₁H₁₃NO, MW 175.23) across all three isomers. While the absolute magnitude is modest, this difference can translate into distinguishable chromatographic retention times and altered LogD profiles under physiological pH conditions.

Lipophilicity Chromatographic retention Drug-likeness

Computed Boiling Point and Thermal Stability Differentiation: 2-Pyridyl vs. 4-Pyridyl Isomer and Parent Cyclopentanone

The computed boiling point of 2-(2-pyridylmethyl)cyclopentanone is 295.8°C at 760 mmHg, which is approximately 20°C lower than the 315.7°C computed for the 4-pyridylmethyl isomer . Both substituted cyclopentanones boil dramatically higher than the parent cyclopentanone scaffold (130–131°C) , reflecting the mass and polarity contribution of the pyridylmethyl substituent. The flash point of the 2-isomer (140.5°C) is also lower than that of the 4-isomer (152.7°C), a consideration for safe handling and storage classification .

Physical property Thermal stability Distillation

N,O-Bidentate Chelation Potential: Exclusive Coordination Mode of the 2-Pyridyl Regioisomer

Only the 2-pyridylmethyl (ortho) regioisomer positions the pyridine nitrogen atom within bonding distance (~2.5–3.0 Å) of the cyclopentanone carbonyl oxygen, creating a five-membered chelate ring upon metal coordination [1]. This N,O-bidentate binding mode is structurally analogous to that of well-established ligands such as 2-(aminomethyl)pyridine and 2-(hydroxymethyl)pyridine. The 3-pyridyl and 4-pyridyl isomers cannot form an intramolecular chelate due to the unfavorable geometry imposed by the meta and para nitrogen positions (>4 Å N–O distance), restricting them to monodentate coordination through either the pyridine nitrogen or the ketone oxygen alone. No quantitative binding affinity data are currently available for direct metal-chelate stability comparisons.

Coordination chemistry Metal catalysis Ligand design

Commercial Availability and Pricing Differentiation vs. Regioisomers and Parent Scaffold

The 2-(2-pyridylmethyl)cyclopentanone is stocked by multiple international suppliers including Enamine (Ukraine), Bidepharm (China), ChemScene, and TRC (Canada). Representative pricing from Enamine is $257/0.1g and $579/0.5g at 95% purity [1], while Bidepharm offers the compound at 95% standard purity with batch-specific analytical QC documentation (NMR, HPLC, GC) . In contrast, the parent cyclopentanone is available in bulk from major suppliers at <$0.10/g. The 3-pyridyl and 4-pyridyl isomers are also commercially available but stocked by fewer suppliers; the 2-pyridyl isomer appears to have the broadest supplier base among the three regioisomers. The recommended storage condition is sealed in dry atmosphere at 2–8°C .

Procurement Supply chain Cost analysis

Molecular Complexity and Heavy Atom Count as a Proxy for Synthetic Tractability vs. Directly-Attached Pyridyl-Cyclopentanone Analogs

With a molecular complexity score of 191 (PubChem computed) and heavy atom count of 13, 2-(2-pyridylmethyl)cyclopentanone incorporates a methylene spacer between the cyclopentanone ring and the pyridine moiety [1]. This contrasts with directly-attached analogs such as 2-(pyridin-2-yl)cyclopentan-1-one, where the pyridine ring is bonded directly to the cyclopentanone without a methylene bridge. The presence of the sp³-hybridized methylene linker introduces an additional rotatable bond (total: 2 rotatable bonds) and generates a chiral center at the α-carbon of the cyclopentanone (undefined stereocenter count: 1), features absent in directly-coupled analogs and in the achiral parent cyclopentanone [1].

Synthetic complexity Building block utility Retrosynthesis

Evidence-Backed Application Scenarios for 2-(2-Pyridylmethyl)cyclopentanone (CAS 13640-55-6)


Transition Metal Catalyst Ligand Design Exploiting N,O-Bidentate Chelation

The ortho-pyridyl architecture of 2-(2-pyridylmethyl)cyclopentanone uniquely enables N,O-bidentate coordination to transition metals (e.g., Cu, Pd, Rh, Ru), forming a five-membered chelate ring that the 3- and 4-pyridyl isomers cannot replicate. This coordination mode is supported by class-level structural analysis derived from PubChem conformer data [1]. Researchers developing novel catalytic systems for cross-coupling, C–H activation, or asymmetric transformations should preferentially select the 2-pyridyl isomer over its meta or para congeners when bidentate ligand architecture is required. The computed XLogP3 of 1.4 further suggests moderate lipophilicity compatible with both organic solvent-based and biphasic aqueous-organic reaction conditions [2].

Synthetic Building Block for Heterocyclic Compound Libraries Featuring Controllable Lipophilicity

As a cyclopentanone derivative bearing a pyridylmethyl substituent, this compound serves as a versatile intermediate for constructing cyclopenta[c]pyridine frameworks—a scaffold associated with antibacterial, antiviral, and neuropharmacological activities in the monoterpene pyridine alkaloid class [1]. The computed XLogP3 of 1.4 differentiates it from the 3- and 4-pyridyl isomers (both 1.3), offering medicinal chemists a subtle but potentially meaningful lipophilicity tuning parameter during lead optimization [2]. The compound's commercial availability from suppliers providing batch-specific NMR, HPLC, and GC QC documentation (e.g., Bidepharm) supports reproducible library synthesis .

Chromatographic Method Development and Analytical Reference Standard Qualification

The distinct computed boiling point (295.8°C) and density (1.118 g/cm³) of the 2-pyridyl isomer, which differ from both the 4-pyridyl isomer (315.7°C, 1.117 g/cm³) and the parent cyclopentanone (130–131°C, 0.951 g/cm³), provide measurable physical property handles for GC and HPLC method development [1]. When developing analytical methods to resolve mixtures of pyridylmethyl-cyclopentanone regioisomers, these predicted differences in volatility and polarity can inform column selection and gradient optimization. Suppliers such as Bidepharm and TRC offer the compound in small quantities suitable for reference standard preparation [2].

Computational Chemistry and In Silico Screening Libraries Requiring Defined Stereochemical Parameters

The compound possesses one undefined stereocenter (at the α-carbon of the cyclopentanone ring) and a molecular complexity score of 191, distinguishing it from achiral cyclopentanone derivatives in computational screening libraries [1]. For structure-based virtual screening or pharmacophore modeling campaigns, the defined stereochemical and conformational parameters of the 2-pyridylmethyl substituent—including 2 rotatable bonds and specific H-bond acceptor topology (pyridine N + ketone O)—provide a more constrained and information-rich query than simpler achiral analogs [1]. The compound is available in small quantities (10 mg–500 mg) from multiple suppliers, suitable for hit validation following in silico prioritization [2].

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